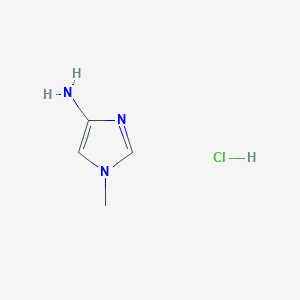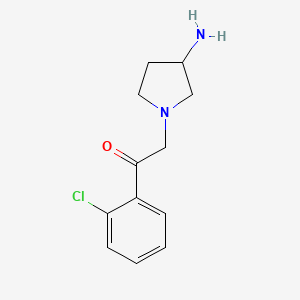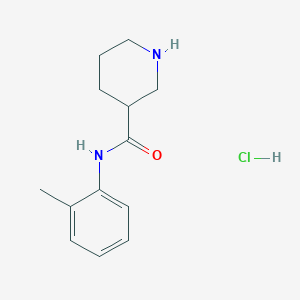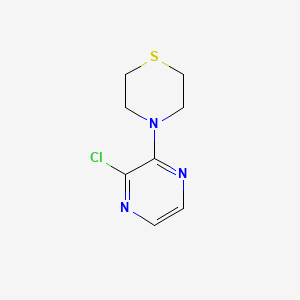
4-(2-Bromo-5-methoxybenzyl)morpholine
Descripción general
Descripción
“4-(2-Bromo-5-methoxybenzyl)morpholine” is a chemical compound with the CAS Number: 1394291-49-6 . It has a molecular weight of 286.17 .
Molecular Structure Analysis
The IUPAC name of this compound is “4-(2-bromo-5-methoxybenzyl)morpholine” and its Inchi Code is "1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.17 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating morpholine moiety, shows promise as a molluscicidal agent, indicating potential applications in agriculture or pest control (Duan et al., 2014).
Regioselective Synthesis
A study on the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones using 2-bromo-5-methoxybenzyl bromide demonstrates the compound's utility in creating complex molecular structures, potentially useful in material science or pharmaceuticals (Majumdar & Mukhopadhyay, 2003).
Biodegradable Polyesteramides
Research on morpholine derivatives, including those with 2-bromo-5-methoxybenzyl groups, has led to the development of biodegradable polyesteramides. These materials have potential applications in biomedical fields such as drug delivery systems or tissue engineering (Veld, Dijkstra & Feijen, 1992).
Antioxidant Activities
Studies on bromophenols, including those structurally related to 4-(2-Bromo-5-methoxybenzyl)morpholine, have shown significant antioxidant activities. These compounds could be valuable in food preservation or pharmaceuticals as natural antioxidants (Li et al., 2012).
Synthesis of Complex Molecules
The synthesis of complex molecules like 1-(2'-bromo-4'-methoxy-5-hydroxybenzyl)-6-keto-Δ4a-5-decahydroisoquinoline demonstrates the role of bromo-methoxybenzyl compounds in the synthesis of intricate organic structures. This is pivotal in developing new pharmaceuticals or chemical compounds (Degraw et al., 1974).
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Propiedades
IUPAC Name |
4-[(2-bromo-5-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBQNTIRHWXJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-methoxybenzyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)




![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)

![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)

![3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1466533.png)

